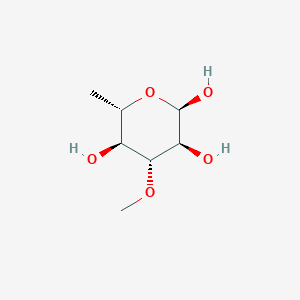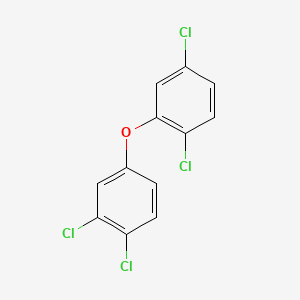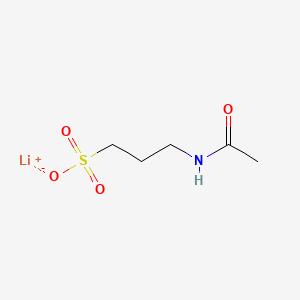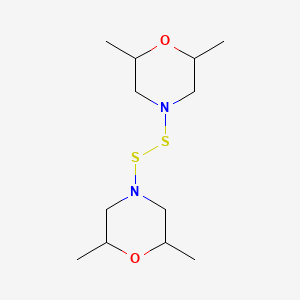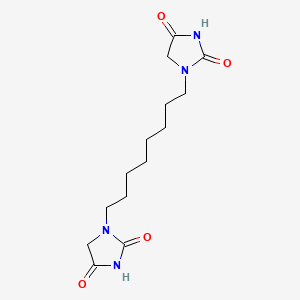
1,1'-(Octane-1,8-diyl)bisimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.34888 g/mol This compound features two imidazolidine-2,4-dione rings connected by an octane-1,8-diyl linker
Métodos De Preparación
The synthesis of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with an octane-1,8-diyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine rings, where nucleophiles such as amines or thiols replace specific substituents on the rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: This compound has a shorter ethane-1,2-diyl linker, resulting in different structural and chemical properties.
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione: With a butane-1,4-diyl linker, this compound exhibits intermediate properties between the ethane and octane derivatives.
The uniqueness of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione lies in its longer octane-1,8-diyl linker, which imparts distinct structural and functional characteristics compared to its shorter-chain counterparts .
Propiedades
Número CAS |
94134-13-1 |
|---|---|
Fórmula molecular |
C14H22N4O4 |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
1-[8-(2,4-dioxoimidazolidin-1-yl)octyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O4/c19-11-9-17(13(21)15-11)7-5-3-1-2-4-6-8-18-10-12(20)16-14(18)22/h1-10H2,(H,15,19,21)(H,16,20,22) |
Clave InChI |
NQSOSHMQQKIGLG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1CCCCCCCCN2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)




